molecular formula C24H15ClN2O4 B11693681 17-(2-Chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(2-Chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11693681
M. Wt: 430.8 g/mol
InChI Key: NZBCBCZBEWMAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-(2-CHLORO-5-NITROPHENYL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique pentacyclic structure It is characterized by the presence of a chloro and nitro group on the phenyl ring, which contributes to its distinct chemical properties

Preparation Methods

The synthesis of 17-(2-CHLORO-5-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves multiple steps, including the formation of the pentacyclic core and the introduction of the chloro and nitro groups. The synthetic route typically starts with the preparation of the pentacyclic core through a series of cyclization reactions. The chloro and nitro groups are then introduced via electrophilic aromatic substitution reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

17-(2-CHLORO-5-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 17-(2-CHLORO-5-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets and pathways. The chloro and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 17-(2-CHLORO-5-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE include other pentacyclic compounds with different substituents on the phenyl ring. These compounds may have similar structural features but differ in their chemical properties and applications. For example:

    2-Chloro-4-nitrophenol: A simpler compound with similar functional groups but a different core structure.

    2,6-Dichloro-4-nitrophenol: Another compound with additional chloro substituents, leading to different reactivity and applications.

The uniqueness of 17-(2-CHLORO-5-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its complex pentacyclic structure and the specific combination of chloro and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H15ClN2O4

Molecular Weight

430.8 g/mol

IUPAC Name

17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C24H15ClN2O4/c25-17-10-9-12(27(30)31)11-18(17)26-23(28)21-19-13-5-1-2-6-14(13)20(22(21)24(26)29)16-8-4-3-7-15(16)19/h1-11,19-22H

InChI Key

NZBCBCZBEWMAPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=C(C=CC(=C6)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.